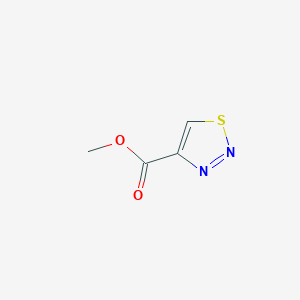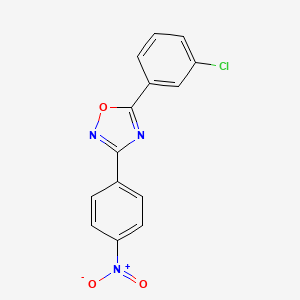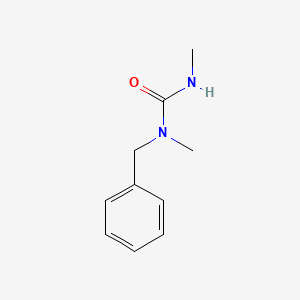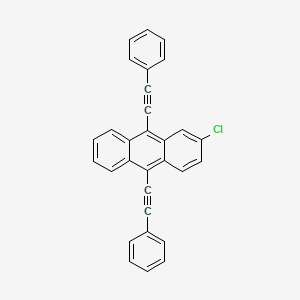
Methyl 1,2,3-thiadiazole-4-carboxylate
Overview
Description
“Methyl 1,2,3-thiadiazole-4-carboxylate” is a bioactive nitrogen-containing heterocycle .
Synthesis Analysis
Ethyl 1,2,3-thiadiazole-4-carboxylate and ethyl 4-formyl-1H-pyrazole-3-carboxylate were synthesized under Hurd–Mori and Vilsmeier–Haack reaction conditions based on (het)aroylhydrazones of ethyl pyruvates . The study of the behavior of substituted ethyl pyruvate hydrazones in the Hurd–Mori and Vilsmeier–Haack reactions made it possible to obtain ethyl 1,2,3-thiadiazole-4-carboxylate .Molecular Structure Analysis
The molecular structure of “Methyl 1,2,3-thiadiazole-4-carboxylate” is represented by the linear formula C4H4N2O2S . The InChI code is 1S/C4H4N2O2S/c1-8-4(7)3-2-9-6-5-3/h2H,1H3 .Chemical Reactions Analysis
The behavior of substituted ethyl pyruvate hydrazones in the Hurd–Mori and Vilsmeier–Haack reactions led to the formation of ethyl 1,2,3-thiadiazole-4-carboxylate .Physical And Chemical Properties Analysis
“Methyl 1,2,3-thiadiazole-4-carboxylate” has a molecular weight of 144.15 .Scientific Research Applications
Antifungal Applications
Methyl 1,2,3-thiadiazole-4-carboxylate derivatives have been identified to possess significant antifungal properties . These compounds can be synthesized to target a variety of fungal pathogens, offering potential as antifungal agents in both agricultural and pharmaceutical contexts .
Anticancer Activity
Research has indicated that certain 1,2,3-thiadiazole derivatives exhibit anticancer activities . By interfering with the proliferation of cancer cells, these compounds hold promise for the development of new chemotherapeutic drugs .
Antiviral Properties
The structural framework of 1,2,3-thiadiazole is conducive to antiviral activity. Derivatives of Methyl 1,2,3-thiadiazole-4-carboxylate could be engineered to combat various viral infections, making them valuable in the field of antiviral drug development .
Insecticidal Uses
The insecticidal potential of 1,2,3-thiadiazole derivatives makes them candidates for pest control solutions. Their ability to act as insecticides can be harnessed in creating safer and more effective agricultural chemicals .
Antimicrobial Effects
Methyl 1,2,3-thiadiazole-4-carboxylate has shown potential in combating bacterial infections, especially those caused by strains resistant to commonly used antibiotics. This opens up avenues for new antimicrobial agents in public health .
Anti-inflammatory Applications
Compounds containing the 1,2,3-thiadiazole moiety have been associated with anti-inflammatory effects. This property can be utilized in the development of new anti-inflammatory medications for various chronic diseases .
Antihypertensive Potential
The 1,2,3-thiadiazole scaffold has been linked to antihypertensive effects, suggesting its use in managing high blood pressure. This could lead to novel treatments for hypertension .
Antidiabetic Effects
Lastly, the 1,2,3-thiadiazole derivatives are being explored for their antidiabetic properties. They may offer a new approach to controlling blood sugar levels in diabetic patients .
Safety and Hazards
The safety data sheet for “Methyl 1,2,3-thiadiazole-4-carboxylate” suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing, as well as ingestion and inhalation .
Future Directions
The 1,2,3-thiadiazole moiety is of great interest for researchers due to its versatile and wide array of biological activities in the field of medicine, pharmacology, and pharmaceutics . Therefore, future research may focus on exploring 1,2,3-thiadiazole structural motifs for future therapeutic agents .
Mechanism of Action
Target of Action
Methyl 1,2,3-thiadiazole-4-carboxylate is a derivative of the 1,2,3-thiadiazole class of compounds .
Mode of Action
It is known that 1,2,3-thiadiazole derivatives can interfere with dna synthesis, inhibiting replication of both human tumor and bacterial cells .
Biochemical Pathways
It has been suggested that 1,2,3-thiadiazole derivatives may inhibit the activity of key enzymes in the biosynthesis pathway of branched chain amino acids .
Pharmacokinetics
The lipophilicity of 1,2,3-thiadiazole derivatives has been noted, which could influence their bioavailability .
Result of Action
It is suggested that 1,2,3-thiadiazole derivatives can inhibit the growth of certain bacteria and cancer cells .
properties
IUPAC Name |
methyl thiadiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-8-4(7)3-2-9-6-5-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPSHAIKHFOJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327385 | |
| Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3-thiadiazole-4-carboxylate | |
CAS RN |
3989-35-3 | |
| Record name | Methyl 1,2,3-thiadiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one](/img/structure/B1595162.png)








